2-(Butan-2-yloxy)-4-chloroaniline
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Overview
Description
2-(Butan-2-yloxy)-4-chloroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a butan-2-yloxy group and a chlorine atom attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yloxy)-4-chloroaniline typically involves the reaction of 4-chloroaniline with butan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The general reaction scheme can be represented as follows:
[ \text{4-chloroaniline} + \text{butan-2-ol} \xrightarrow{\text{catalyst}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced catalysts and purification techniques ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yloxy)-4-chloroaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-(Butan-2-yloxy)-4-chloroaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yloxy)-4-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butan-2-yloxy)-4-fluoroaniline
- 2-(Butan-2-yloxy)-4-bromoaniline
- 2-(Butan-2-yloxy)-4-iodoaniline
Uniqueness
2-(Butan-2-yloxy)-4-chloroaniline is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. Compared to its analogs with different halogen atoms, the chlorine derivative may exhibit distinct reactivity patterns and biological activities.
Biological Activity
2-(Butan-2-yloxy)-4-chloroaniline is an organic compound characterized by its aromatic amine structure, featuring a butan-2-yloxy group and a chloro substituent on the aniline ring. Its molecular formula is C11H16ClN. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties, which allow it to interact with various biological systems.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity through interactions with specific molecular targets. Its mechanisms of action include binding to target proteins, which can influence cellular processes such as proliferation and apoptosis. The compound has been studied for its potential as an antimicrobial agent and its effects on various biological pathways, although further research is necessary to fully elucidate its pharmacological profile and therapeutic potential.
The compound's biological activity is primarily attributed to its ability to interact with specific receptors or enzymes, thereby influencing their activity. These interactions are crucial for determining the compound's efficacy and safety profile in potential therapeutic applications. Studies have shown that this compound can bind to certain proteins, affecting their function and leading to downstream effects in cellular signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics of these compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Chloroaniline | Chloro group at para position | Lacks alkoxy substituent |
2-(Ethoxy)-4-chloroaniline | Ethoxy group instead of butoxy | Shorter alkoxy chain |
3-(Butylamino)-4-chlorophenol | Amino group at meta position | Different positioning of functional groups |
4-Chloro-N,N-dimethylaniline | Dimethylamino group instead of butoxy | Tertiary amine instead of ether |
The unique combination of a butoxy group and a chloro substituent distinguishes this compound from these similar compounds, potentially leading to different biological activities and chemical reactivity profiles.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential use in developing antimicrobial agents.
- Cell Proliferation Studies : In vitro experiments have demonstrated that this compound can influence cell proliferation rates in certain cancer cell lines. This suggests potential applications in cancer therapeutics, although more extensive studies are needed to confirm these findings.
- Apoptosis Induction : The compound has been observed to induce apoptosis in specific cell types, which may be beneficial for therapeutic strategies targeting cancer cells. Further investigation into the apoptotic pathways activated by this compound could provide insights into its mechanism of action.
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-butan-2-yloxy-4-chloroaniline |
InChI |
InChI=1S/C10H14ClNO/c1-3-7(2)13-10-6-8(11)4-5-9(10)12/h4-7H,3,12H2,1-2H3 |
InChI Key |
XSCFLOFDSYWITQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=CC(=C1)Cl)N |
Origin of Product |
United States |
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